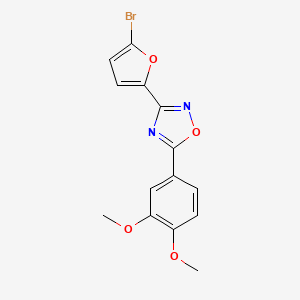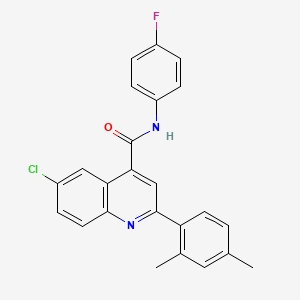
3,3'-thiobis(N,N-diallylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'3,3'-thiobis(N,N-diallylpropanamide)', commonly known as TDP, is a synthetic compound that has gained significant attention in the field of scientific research. TDP is a sulfur-containing molecule that has been found to have various biological activities, making it a promising candidate for various applications.
Aplicaciones Científicas De Investigación
TDP has been studied extensively for its biological activities. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. TDP has also been found to have potential in treating neurodegenerative diseases, cancer, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of TDP is not fully understood. However, it is believed that TDP exerts its biological activities through the modification of thiol groups in proteins. TDP can form covalent bonds with thiol groups, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
TDP has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. TDP has also been found to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Additionally, TDP has been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TDP in lab experiments is its stability and compatibility with various biological systems. TDP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using TDP is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in experiments.
Direcciones Futuras
There are several future directions for TDP research. One area of interest is the development of TDP-based drugs for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of TDP and its potential side effects. Finally, the development of novel synthesis methods for TDP may lead to the discovery of new compounds with improved biological activities.
Conclusion:
In conclusion, TDP is a promising compound with various biological activities. Its stability and compatibility with biological systems make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in treating various diseases.
Métodos De Síntesis
TDP is synthesized through a multistep process involving the reaction of allylamine with thiourea followed by the reaction with acryloyl chloride. The final product is purified through crystallization and recrystallization to obtain a pure compound.
Propiedades
IUPAC Name |
3-[3-[bis(prop-2-enyl)amino]-3-oxopropyl]sulfanyl-N,N-bis(prop-2-enyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-5-11-19(12-6-2)17(21)9-15-23-16-10-18(22)20(13-7-3)14-8-4/h5-8H,1-4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNLWCKTVUKEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCSCCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-sulfanediylbis[N,N-di(prop-2-en-1-yl)propanamide] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)

![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)

![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)

![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)